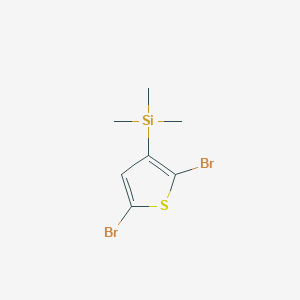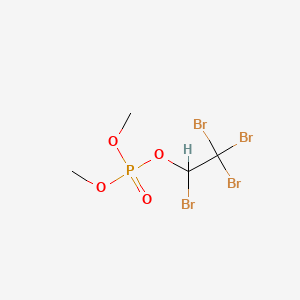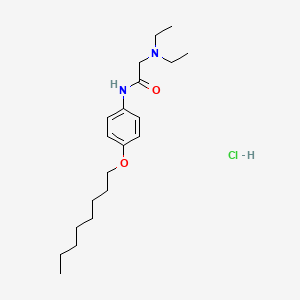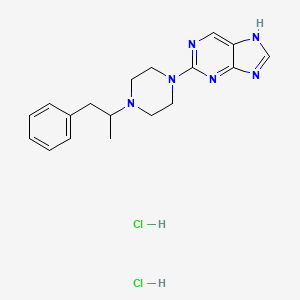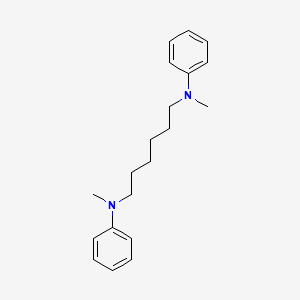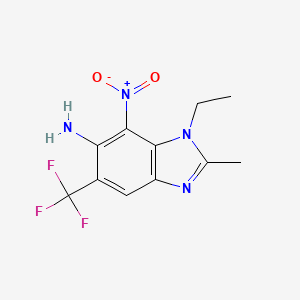
Thiophene, 3,4-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3,4-bis(4-methoxyphenyl)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science
Métodos De Preparación
The synthesis of Thiophene, 3,4-bis(4-methoxyphenyl)- typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general synthetic route involves the coupling of a thiophene derivative with a boronic acid or ester under palladium catalysis . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
Thiophene, 3,4-bis(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiophene, 3,4-bis(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities . In the industry, thiophene compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of Thiophene, 3,4-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit kinases, and interact with cellular receptors . The specific pathways involved depend on the particular application and the biological system being studied.
Comparación Con Compuestos Similares
Thiophene, 3,4-bis(4-methoxyphenyl)- can be compared with other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . The unique methoxyphenyl substituents in Thiophene, 3,4-bis(4-methoxyphenyl)- contribute to its distinct properties and applications.
Propiedades
Número CAS |
51792-35-9 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
3,4-bis(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-21-12-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
Clave InChI |
RRHGBLKDMJIECC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC=C2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



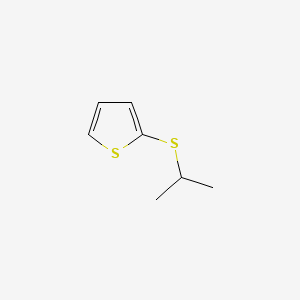
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)

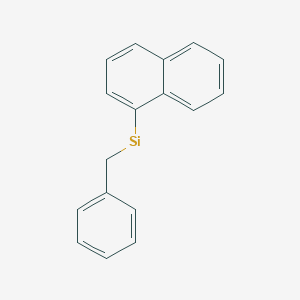
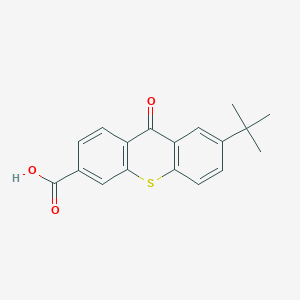
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
